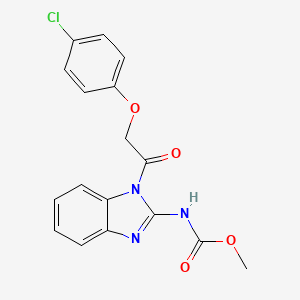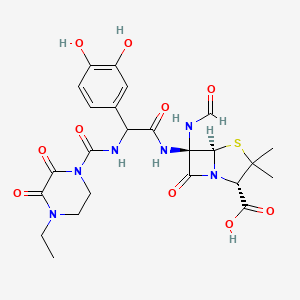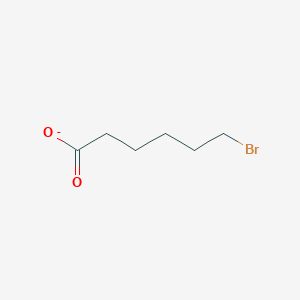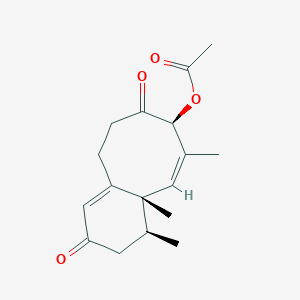
aquapentachloridomolybdate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aquapentachloromolybdate(2-) is a molybdenum coordination entity and a chlorometallate anion.
Wissenschaftliche Forschungsanwendungen
Immersion and Electrochemical Deposition Applications
One of the notable applications of aquapentachloridomolybdate(III) is in the field of electrochemical deposition. Philipsen and Monnens (2018) studied the stability of aquapentachlororuthenate(III), a compound similar in structure to aquapentachloridomolybdate(III), and its applications in electrochemical deposition processes. They found that when a silicon surface is exposed to an acidic solution containing the compound, metallic nuclei are deposited, and the surface is oxidized due to hole injection. The study provided insights into the self-limiting mechanism of this process, explored through electrochemical methods and characterized using various microscopic and spectroscopic techniques (Philipsen & Monnens, 2018).
Crystal and Molecular Structure Analysis
In another study, the crystal and molecular structure of potassium aquapentachloroiridate(III) was reported, which is structurally comparable to aquapentachloridomolybdate(III). Pazderski et al. (2008) provided detailed insights into the molecular structure, noting that the anions are nearly octahedral. This research also explored the coordination shifts in iridium(III) chloride complexes, offering valuable information about the chemical environment and behavior of similar complex ions (Pazderski et al., 2008).
Hydrothermal Stability of Complex Ions
Mayanovic et al. (2007) conducted synchrotron X-ray spectroscopy experiments to study the behavior of rare-earth element complexes, like gadolinium aqua and chloro complexes, under hydrothermal conditions. Although this study does not directly involve aquapentachloridomolybdate(III), the insights regarding the stability of these complexes at high temperatures and pressures provide a contextual understanding of the behavior of complex ions in extreme environments, which could be relevant for understanding similar compounds (Mayanovic et al., 2007).
Aquaporin Inhibition for Therapeutic Applications
While not directly related to aquapentachloridomolybdate(III), the study by Martins et al. (2012) on the inhibition of aquaglyceroporin-3 by gold(III) complexes provides insights into how certain metallic complexes can interact with protein channels. This research could offer a conceptual framework for understanding how aquapentachloridomolybdate(III) and similar compounds might interact with biological molecules (Martins et al., 2012).
Eigenschaften
Produktname |
aquapentachloridomolybdate(III) |
|---|---|
Molekularformel |
Cl5H3MoO+ |
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
oxidanium;pentachloromolybdenum |
InChI |
InChI=1S/5ClH.Mo.H2O/h5*1H;;1H2/q;;;;;+5;/p-4 |
InChI-Schlüssel |
CJMDFOAMLZNNMO-UHFFFAOYSA-J |
Kanonische SMILES |
[OH3+].Cl[Mo](Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)
![(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1238230.png)



![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)






![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B1238247.png)